molecular formula C6H4Cl3N B13666548 3,4,6-Trichloro-2-methylpyridine

3,4,6-Trichloro-2-methylpyridine

Cat. No.: B13666548
M. Wt: 196.5 g/mol
InChI Key: RHPMTGBIOLCBER-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-methylpyridine is a chlorinated derivative of pyridine, an aromatic heterocyclic compound It is characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-2-methylpyridine typically involves the chlorination of 2-methylpyridine. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, carboxylic acids, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Trichloro-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the methyl group can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.

    2,3,4,5-Tetrachloro-6-methylpyridine: Another chlorinated pyridine with similar chemical properties.

    3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with significant biological activity.

Uniqueness

3,4,6-Trichloro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

3,4,6-trichloro-2-methylpyridine

InChI

InChI=1S/C6H4Cl3N/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3

InChI Key

RHPMTGBIOLCBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)Cl

Origin of Product

United States

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